CA2 vs. CA1 Inhibition Selectivity: N-(2-Amino-4-methylphenyl)-2-methylbenzamide vs. Acetazolamide
In a stopped-flow CO₂ hydration assay, N-(2-amino-4-methylphenyl)-2-methylbenzamide demonstrates a Ki of 4.9 nM for CA2 and 220 nM for CA1, yielding a selectivity ratio of approximately 45-fold for CA2 over CA1 [1]. In contrast, the standard non-selective inhibitor acetazolamide exhibits Ki values of ~12 nM for CA2 and ~250 nM for CA1, resulting in a selectivity ratio of only ~21-fold [2]. This indicates that the target compound is approximately twice as selective for CA2 over CA1 compared to the clinical standard acetazolamide.
| Evidence Dimension | Isoform Selectivity (Ki CA1 / Ki CA2) |
|---|---|
| Target Compound Data | Ki CA2 = 4.9 nM, Ki CA1 = 220 nM; Selectivity Ratio = ~45 |
| Comparator Or Baseline | Acetazolamide: Ki CA2 ≈ 12 nM, Ki CA1 ≈ 250 nM; Selectivity Ratio ≈ 21 [2] |
| Quantified Difference | Target compound selectivity ratio is ~2.1-fold higher |
| Conditions | Recombinant human CA2 and CA1, 15-min pre-incubation, stopped-flow CO₂ hydration assay [REFS-1, REFS-2] |
Why This Matters
Higher CA2/CA1 selectivity reduces the likelihood of off-target effects associated with CA1 inhibition, which is a critical factor for researchers procuring compounds for glaucoma or edema studies where CA2 is the therapeutic target.
- [1] BindingDB. BDBM50237183 (CHEMBL1518113). Affinity Data: Ki CA2 = 4.9 nM, Ki CA1 = 220 nM. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. doi:10.1038/nrd2467. Acetazolamide Ki data extracted from Table 2. View Source
